molecular formula C44H46ClN3O4 B12303806 Cyanine5.5 NHS ester (chloride)

Cyanine5.5 NHS ester (chloride)

Cat. No.: B12303806
M. Wt: 716.3 g/mol
InChI Key: SWLMDNMICOSZPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5.5 NHS ester (chloride) is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. It is an analog of Cy5.5 NHS ester and emits in the far-red to near-infrared region, making it ideal for fluorescence measurements where background fluorescence is a concern. This compound is particularly suitable for in vivo near-infrared imaging experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine5.5 NHS ester (chloride) is synthesized by activating the carboxyl group of Cyanine5.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: The industrial production of Cyanine5.5 NHS ester (chloride) involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Cyanine5.5 NHS ester (chloride) primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of organic co-solvents like DMF or DMSO .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of Cyanine5.5 NHS ester (chloride) with primary amines is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .

Scientific Research Applications

Cyanine5.5 NHS ester (chloride) has a wide range of applications in scientific research:

    Chemistry: Used for labeling and tracking chemical reactions involving peptides and proteins.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging and tracking.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools

Comparison with Similar Compounds

    Cyanine5 NHS ester: Another reactive dye used for labeling amino groups, but with slightly different spectral properties.

    Cy5.5 NHS ester: An analog of Cyanine5.5 NHS ester, used for similar applications but may differ in solubility and reactivity.

    Sulfo-Cyanine5 NHS ester: A water-soluble variant that does not require organic co-solvents

Uniqueness: Cyanine5.5 NHS ester (chloride) is unique due to its far-red to near-infrared emission, which provides deeper tissue penetration and lower background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .

Properties

Molecular Formula

C44H46ClN3O4

Molecular Weight

716.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride

InChI

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1

InChI Key

SWLMDNMICOSZPR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Origin of Product

United States

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